molecular formula C8H14O2 B13971723 Agn-PC-0jsuoh CAS No. 50652-84-1

Agn-PC-0jsuoh

Cat. No.: B13971723
CAS No.: 50652-84-1
M. Wt: 142.20 g/mol
InChI Key: XQNORLNSMPRAMB-UHFFFAOYSA-N
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Description

Agn-PC-0jsuoh is an indole-derived synthetic compound characterized by a methoxy-substituted aromatic ring and a carbaldehyde functional group.

Synthesis protocols for this compound likely mirror those of analogous compounds, involving alkylation of indole precursors using methyl iodide and base catalysts like sodium hydride in aprotic solvents .

Properties

CAS No.

50652-84-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 3-methylhex-3-enoate

InChI

InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h5H,4,6H2,1-3H3

InChI Key

XQNORLNSMPRAMB-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Overview of Synthesis Approaches

The synthesis of this compound involves three main approaches:

These methods utilize mPEGTH2 as the reducing and stabilizing agent to convert silver ions (Ag⁺) from silver nitrate (AgNO₃) into metallic silver nanoparticles (Ag⁰).

Chemical Preparation of mPEGTH2

Before nanoparticle synthesis, methoxypolyethylene glycol (mPEG) is chemically modified to mPEG bishydrazino-s-triazine (mPEGTH2) through a two-step process:

  • Step 1: Activation of mPEG hydroxyl terminal groups by reaction with cyanuric chloride (2,4,6-trichloro-s-triazine) in anhydrous benzene at 5–10°C, in the presence of sodium carbonate, yielding methoxypolyethylene glycol dichloro-s-triazine (mPEGTC2) with 82–84% yield.
  • Step 2: Conversion of mPEGTC2 to mPEGTH2 by reaction with hydrazine hydrate in ethanol under stirring, producing the bishydrazino derivative.

This modification enhances the reducing capability and capping efficiency of mPEG for silver ions during nanoparticle synthesis.

Solution-Phase Synthesis at Room Temperature

  • Procedure: A 10⁻³ M aqueous silver nitrate solution (20 mL) is added to a 10⁻² M methanolic solution of mPEGTH2 (20 mL) under stirring at room temperature.
  • Reaction time: 24 hours with continuous stirring.
  • Observation: The solution color changes sequentially from colorless to yellowish-red and finally to black, indicating the formation of silver nanoparticles.
  • Recovery: AgNPs are collected by ultracentrifugation at 8000 rpm, washed with aqueous methanol, and dried under vacuum.

This method yields nanoparticles with sizes typically ranging from 7 to 10 nm.

Solid-Phase (Solvent-Free) Synthesis Using Conventional Heating

  • Procedure: Solid AgNO₃ and mPEGTH2 powders are mixed in weight ratios of 1:1 or 1:2.
  • Heating: The mixture is heated directly at 80°C in intervals of 5 seconds up to 30 seconds with continuous mixing.
  • Color change: White solid mixture turns grey and then dark grey, signaling nanoparticle formation.
  • Recovery: The product is washed with aqueous methanol, ultracentrifuged, and dried under vacuum.

This method allows control over nanoparticle size and shape by adjusting the mPEGTH2 to AgNO₃ ratio.

Solid-Phase Synthesis Using Microwave Irradiation

  • Procedure: AgNO₃ and mPEGTH2 are mixed in weight ratios of 1:1 or 1:2 at room temperature.
  • Microwave treatment: The solid mixture is irradiated at 60°C, 600 W for 5 to 10 seconds.
  • Recovery: The resulting AgNPs are suspended in a 1:1 methanol-water mixture, ultracentrifuged, washed, and dried under vacuum.

Microwave irradiation accelerates the reduction process and offers fine control over nanoparticle properties.

Analysis of Preparation Methods

Yield and Efficiency

Method Reaction Medium Temperature Reaction Time AgNP Size (nm) Yield (%) Notes
Solution-phase synthesis Methanol-water (liquid) Room temperature 24 hours 7–10 High Simple, ambient conditions
Solid-phase heating Solvent-free (solid) 80°C 30 seconds 7–10 High Size/shape controlled by weight ratio
Solid-phase microwave Solvent-free (solid) 60°C, 600 W 5–10 seconds 7–10 High Rapid, energy-efficient

Control of Nanoparticle Size and Shape

  • The weight ratio of mPEGTH2 to silver nitrate is crucial in solid-phase methods for controlling nanoparticle morphology.
  • Ratios of 2:1 (mPEGTH2:AgNO₃) tend to produce smaller and more uniformly shaped nanoparticles.
  • In solution-phase synthesis, a molar ratio of approximately 10:1 is used, and size control is less dependent on ratio variations.

Antimicrobial Activity Correlation

  • AgNPs synthesized with a 2:1 weight ratio of mPEGTH2 to AgNO₃ exhibit higher antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium), and fungi (Candida albicans).
  • Minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are lower for nanoparticles prepared with the 2:1 ratio compared to 1:1, indicating enhanced efficacy.

In-Depth Research Findings

Mechanism of Reduction

The reduction of silver ions (Ag⁺) to silver atoms (Ag⁰) is facilitated by the bishydrazino groups of mPEGTH2, which donate electrons. The oxygen atoms in mPEGTH2 interact with silver ions via van der Waals forces, enhancing capping efficiency and stabilizing the nanoparticles.

Characterization Techniques

Environmental and Economic Advantages

  • The methods avoid toxic reducing agents such as sodium borohydride or citrate.
  • Microwave-assisted and solvent-free methods reduce reaction time and energy consumption.
  • The use of biocompatible polymers like mPEGTH2 aligns with green chemistry principles.

Summary Table of Preparation Methods and Key Parameters

Parameter Solution-Phase Method Solid-Phase Conventional Heating Solid-Phase Microwave Irradiation
Medium Methanol-water solution Solid mixture (no solvent) Solid mixture (no solvent)
Temperature Room temperature 80°C 60°C, 600 W microwave power
Reaction Time 24 hours 30 seconds (intermittent heating) 5–10 seconds
mPEGTH2 to AgNO₃ Ratio ~10:1 (molar) 1:1 or 2:1 (weight) 1:1 or 2:1 (weight)
Particle Size Range (nm) 7–10 7–10 7–10
Control of Size/Shape Limited by ratio High (by varying ratio) High (by varying ratio)
Antimicrobial Activity Effective Higher at 2:1 ratio Higher at 2:1 ratio
Environmental Impact Low (green chemistry) Low (solvent-free) Low (energy efficient)

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jsuoh undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂).

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Carried out in acidic or basic media with oxidizing agents.

    Reduction: Conducted in the presence of reducing agents under controlled temperature and pressure.

    Substitution: Performed using halogens or alkylating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag₂O) or other oxidized derivatives, while reduction reactions can produce metallic silver (Ag) or reduced organic compounds.

Mechanism of Action

The mechanism of action of Agn-PC-0jsuoh involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Agn-PC-0jsuoh belongs to a family of indole-3-carbaldehyde derivatives. Below is a comparison with two structurally similar compounds:

Property This compound 5-Methoxy-1H-indole-3-carbaldehyde 5-Hydroxy-1H-indole-3-carbaldehyde
Molecular Formula C₁₁H₁₁NO₂ (hypothetical) C₁₀H₉NO₂ C₉H₇NO₂
Substituents 5-methoxy, 1-methyl 5-methoxy 5-hydroxy
Molecular Weight (g/mol) ~189.21 (estimated) 175.18 161.16
Solubility High in DMSO, moderate in ethanol Soluble in DMSO, ethyl acetate Low in organic solvents due to polar -OH group
Bioavailability Moderate (predicted) Low (high metabolism) Poor (rapid excretion)

Key Structural Differences :

  • The methoxy group in this compound and its analogue improves lipid solubility versus the polar hydroxy group in 5-hydroxyindole derivatives, affecting membrane permeability .

Functional Analogues

This compound may share functional similarities with antioxidant or enzyme-inhibiting compounds. For example:

Comparison with Tanshinone Derivatives

Tanshinones (e.g., tanshinone IIA) are diterpenoid quinones with documented antioxidant activity. While structurally distinct from this compound, both classes target redox pathways:

Parameter This compound Tanshinone IIA
Primary Use Hypothetical enzyme inhibition Antioxidant, anti-inflammatory
Mechanism Possible ROS scavenging via aldehyde group Quinone-mediated electron transfer
EC₅₀ (Antioxidant) Not reported 8.2 µM (DPPH assay)
Solubility Organic solvents Low aqueous solubility

Functional Overlap :

  • Both compounds may interact with reactive oxygen species (ROS), but this compound’s aldehyde group could offer unique binding sites for enzyme inhibition, unlike tanshinones’ quinone moiety.

Research Findings and Data Gaps

Hypothetical Activity Based on Structural Proximity

  • Antioxidant Potential: Methoxy-substituted indoles exhibit moderate ROS scavenging in vitro, but this compound’s methyl group might enhance stability in biological systems .
  • Enzyme Inhibition : Analogues like 5-methoxyindole-3-carbaldehyde show inhibitory effects on cytochrome P450 enzymes, suggesting this compound could share this activity .

Limitations and Contradictions

  • Solubility vs. Bioactivity : While this compound’s solubility in DMSO aids in vitro studies, its poor aqueous solubility may limit in vivo applications—a common issue for indole derivatives .
  • Data Discrepancies : Similar compounds exhibit variability in bioavailability metrics, complicating extrapolation to this compound without direct assays .

Q & A

Q. Table 1: Common Experimental Design Types

Design TypeUse CaseExample for this compound
Pre-experimentalPilot studiesPreliminary solubility testing
FactorialMulti-variable optimizationSynergistic effects of pH and temperature
Quasi-experimentalReal-world constraintsLong-term stability under ambient conditions

(Advanced) How to resolve contradictions in this compound research data?

Methodological Answer:

  • Approach 1: Conduct a dialectical analysis to identify external contradictions (e.g., conflicting synthesis outcomes) by contrasting empirical results with theoretical expectations .
  • Approach 2: Scrutinize methodological assumptions (e.g., instrument calibration, sample purity) and replicate experiments under standardized conditions .
  • Approach 3: Apply meta-analysis to aggregate data from independent studies, highlighting variables causing discrepancies (e.g., solvent choice, measurement techniques) .

(Basic) How to formulate a robust research question for this compound studies?

Methodological Answer:

  • Guideline 1: Ensure specificity by including variables (e.g., "How does UV exposure affect this compound’s photocatalytic efficiency?").
  • Guideline 2: Align with gaps in existing literature identified via systematic reviews using tools like Consensus or Web of Science .
  • Guideline 3: Test feasibility through pilot experiments to avoid overambitious scope .

(Advanced) How to ensure data integrity in this compound research?

Methodological Answer:

  • Strategy 1: Implement encryption protocols and access controls for raw data storage, as recommended for chemical informatics .
  • Strategy 2: Use blinded analysis and third-party validation to minimize bias in data interpretation .
  • Strategy 3: Document all procedural deviations and environmental factors (e.g., humidity, light exposure) in metadata .

(Basic) What are key considerations for literature reviews on this compound?

Methodological Answer:

  • Step 1: Use structured queries (e.g., "this compound AND synthesis AND kinetics") in databases like Web of Science to retrieve high-impact papers .
  • Step 2: Prioritize peer-reviewed studies with detailed methodologies and reproducibility notes .
  • Step 3: Organize findings thematically (e.g., synthesis routes, catalytic applications) using reference management tools .

(Advanced) How to optimize this compound’s performance through computational modeling?

Methodological Answer:

  • Step 1: Employ density functional theory (DFT) or molecular dynamics simulations to predict properties like binding affinity or thermal stability .
  • Step 2: Validate models with experimental data, iterating parameters (e.g., force fields, solvation models) for accuracy.
  • Step 3: Use sensitivity analysis to identify critical variables for further experimental testing .

(Basic) How to handle ethical concerns in this compound research?

Methodological Answer:

  • Principle 1: Disclose funding sources and potential conflicts of interest in publications .
  • Principle 2: Ensure transparency in data sharing, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Principle 3: Supervise junior researchers to prevent misconduct, including falsification of spectral data .

(Advanced) How to address reproducibility challenges in this compound synthesis?

Methodological Answer:

  • Solution 1: Standardize protocols using IUPAC guidelines for reaction conditions (e.g., stoichiometry, purification methods) .
  • Solution 2: Collaborate with independent labs for cross-validation, ensuring consistency in instrumentation .
  • Solution 3: Publish detailed supplementary materials, including raw NMR/spectral data and step-by-step videos .

(Basic) What statistical methods are suitable for this compound data analysis?

Methodological Answer:

  • Method 1: Apply ANOVA for multi-group comparisons (e.g., catalytic efficiency across temperatures) .
  • Method 2: Use regression analysis to correlate variables (e.g., concentration vs. reaction rate).
  • Method 3: Calculate error margins using standard deviation or confidence intervals for replicate trials .

(Advanced) How to integrate interdisciplinary approaches in this compound research?

Methodological Answer:

  • Framework: Combine chemical synthesis with materials science (e.g., nanostructuring) and computational biology (e.g., toxicity modeling) .
  • Collaboration: Use platforms like Consensus to identify cross-disciplinary studies and co-authors .
  • Funding: Target grants emphasizing convergence research (e.g., NSF-ENG or Horizon Europe) .

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